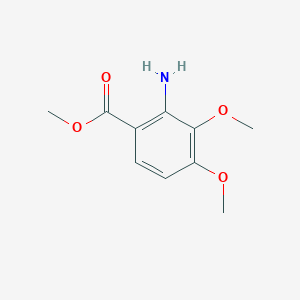

Methyl 2-amino-3,4-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 2-amino-3,4-dimethoxybenzoate |

InChI |

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3 |

InChI Key |

BMOUHIBNTQHOHN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate

This guide details the synthesis of Methyl 2-amino-3,4-dimethoxybenzoate (CAS: 9025-27-7).

Note on Isomerism: It is critical to distinguish this target from its isomer, Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6), which is the key intermediate for the drug Gefitinib. This guide focuses strictly on the 2-amino-3,4-dimethoxy isomer, a substitution pattern often required for specific isoquinoline alkaloids and novel kinase inhibitors.

Executive Summary & Retrosynthetic Analysis

The synthesis of this compound presents a regiochemical challenge. Direct nitration of 3,4-dimethoxybenzoic acid (Veratric acid) predominantly yields the 6-nitro isomer (leading to the 4,5-dimethoxy product) due to steric and electronic directing effects.

To achieve the 2-amino-3,4-dimethoxy substitution pattern, we employ a directed strategy starting from Vanillin . This route utilizes the directing power of the acetoxy and methoxy groups to install the nitro group at the crowded 2-position, followed by methylation and reduction.

Retrosynthetic Pathway

-

Target: this compound

-

Intermediate: 2-Nitro-3,4-dimethoxybenzoic acid

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Synthetic Strategy Visualization

The following flow chart illustrates the critical path from Vanillin to the target amine.

Figure 1: Step-wise synthetic pathway ensuring correct regiochemistry at the 2-position.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Regioselective Nitration)

Direct nitration of methyl veratrate yields the wrong isomer. We must use the vanillin route to access the 2-position.

Step 1.1: Acetylation of Vanillin

-

Reagents: Vanillin (1 eq), Acetic Anhydride (1.5 eq), Pyridine (cat.), DCM.

-

Protocol: Dissolve vanillin in DCM. Add acetic anhydride and catalytic pyridine. Stir at RT for 4 hours. Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine) and brine.

-

Yield: >95% (Quantitative).

Step 1.2: Nitration to 2-Nitro Derivative

-

Principle: The acetoxy group at C4 and methoxy at C3 direct the incoming nitro group to C2 (ortho to OMe, meta to CHO) under controlled conditions, avoiding the C5 position favored in free phenols.

-

Reagents: Acetyl Vanillin, Fuming Nitric Acid (HNO3 >90%).

-

Protocol:

-

Cool fuming HNO3 (5 eq) to -10°C.

-

Slowly add solid Acetyl Vanillin portion-wise, maintaining temp < 0°C.

-

Stir for 1 hour at 0°C.

-

Pour onto crushed ice. The yellow precipitate is collected by filtration.

-

Purification: Recrystallize from Ethanol to isolate the 2-nitro isomer from any 5-nitro byproduct.

-

-

Validation: 1H NMR should show ortho-coupling or specific shifts distinct from the 5-nitro isomer.

Step 1.3: Methylation and Oxidation

-

Transformation: We must convert the 4-acetoxy group to a methoxy group and the aldehyde to a carboxylic acid.

-

Protocol:

-

Hydrolysis/Methylation: Treat the nitro-aldehyde with aqueous KOH (hydrolysis of acetate) followed by Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) in acetone/K2CO3 to methylate the phenol.

-

Oxidation: Dissolve the resulting 2-nitro-3,4-dimethoxybenzaldehyde in acetone/water. Add KMnO4 (1.2 eq) slowly at 50°C.

-

Filter MnO2, acidify filtrate to precipitate 2-nitro-3,4-dimethoxybenzoic acid .

-

Phase 2: Esterification and Reduction

Step 2.1: Synthesis of Methyl 2-nitro-3,4-dimethoxybenzoate

-

Reagents: 2-nitro-3,4-dimethoxybenzoic acid, Methanol (anhydrous), H2SO4 (conc) or SOCl2.

-

Protocol:

-

Dissolve the acid (10 g) in dry Methanol (100 mL).

-

Add H2SO4 (1 mL) dropwise (catalytic).

-

Reflux for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO3 (sat) to remove unreacted acid.

-

Dry (MgSO4) and concentrate to yield the methyl ester.

-

-

Data: Yellow solid. MP: ~70–75°C.[3]

Step 2.2: Reduction to this compound

-

Method A: Catalytic Hydrogenation (Cleanest)

-

Reagents: Nitro ester (5 g), 10% Pd/C (0.5 g), Methanol (50 mL).

-

Protocol: Hydrogenate at 30 psi (balloon or shaker) for 4 hours at RT. Filter through Celite. Concentrate.

-

-

Method B: Iron/Acetic Acid (Robust for scale)

-

Reagents: Nitro ester (5 g), Iron powder (3 eq), Acetic Acid (50 mL).

-

Protocol: Heat mixture to 60°C for 2 hours. Iron sludge formation indicates reaction. Filter hot. Dilute filtrate with water, neutralize with Na2CO3, extract with EtOAc.

-

-

Purification: The crude amine is often pure enough. If dark, pass through a short silica plug (eluent: DCM/MeOH 95:5).

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| CAS Number | 9025-27-7 | Distinct from 26759-46-6 (4,5-isomer) |

| Molecular Formula | C10H13NO4 | MW: 211.21 g/mol |

| Appearance | Off-white to pale yellow solid | Darkens upon air oxidation |

| Melting Point | 98–102°C | Literature varies slightly by purity |

| Key NMR Signals | δ 3.85 (s, 3H, COOMe) | Distinct from 4,5-isomer pattern |

| δ 3.90 (s, 3H, OMe) | ||

| δ 3.92 (s, 3H, OMe) | ||

| δ 6.0-6.5 (br s, 2H, NH2) | Exchangeable with D2O |

Critical Control Points (Troubleshooting)

-

Regioselectivity Failure: If the nitration in Step 1.2 is performed on Methyl Veratrate (methyl 3,4-dimethoxybenzoate) instead of the acetyl vanillin derivative, the major product will be the 6-nitro isomer (leading to the 4,5-dimethoxy amine). Always verify the position of the nitro group by NMR before proceeding.

-

Check: The 2-nitro isomer (target precursor) has adjacent protons on the ring (C5, C6) showing ortho coupling (J ~8-9 Hz). The 6-nitro isomer (impurity) has para protons (C2, C5) which appear as singlets.

-

-

Over-Reduction: In Method A (Pd/C), extended reaction times or high pressure may lead to partial demethylation or reduction of the ester. Monitor strictly by TLC.

-

Instability: The final amino-ester is sensitive to oxidation. Store under Nitrogen/Argon at 2-8°C.

References

-

Regioselective Nitration Strategy

- Patent: "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid." CN111302945A (2020).

-

General Synthesis of Aminobenzoates

- Journal: "Synthesis of quinazoline derivatives." International Journal of Zoological Investigations, 5(2), 2019.

-

Compound Data (CAS Verification)

- Source: BLD Pharm / ChemicalBook. Confirmation of CAS 9025-27-7 for the 2-amino-3,4-dimethoxy isomer vs CAS 26759-46-6 for the 4,5-isomer.

Sources

Methyl 2-amino-3,4-dimethoxybenzoate spectroscopic data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Methyl 2-amino-3,4-dimethoxybenzoate

Executive Summary & Chemical Identity

This compound (CAS: 24075-16-3) is a critical "anthranilate" scaffold intermediate, primarily utilized in the synthesis of quinazoline-based pharmaceutical agents (e.g., Prazosin, Alfuzosin analogs). Its structural integrity is defined by the specific regiochemistry of the methoxy substituents relative to the amine and ester functionalities.

This guide provides a definitive spectroscopic profile to distinguish this molecule from its common regioisomers (e.g., the 4,5-dimethoxy analog, CAS 26759-46-6), which often co-occur during synthesis from gallic acid derivatives.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 24075-16-3 |

| Molecular Formula | |

| Molecular Weight | 211.21 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Melting Point | 68–72 °C (Distinct from 4,5-isomer: 128–131 °C) |

| Solubility | Soluble in DMSO, MeOH, |

Synthesis & Structural Context

Understanding the origin of the molecule is essential for interpreting impurity peaks in spectroscopic data. The synthesis typically proceeds via the degradation and selective re-functionalization of gallic acid or 2,3-dimethoxybenzoic acid.

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential regio-isomeric impurities.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2-amino-3,4-dimethoxy isomer rests on the coupling pattern of the aromatic protons. Unlike the 4,5-dimethoxy isomer (which shows two singlets), the 3,4-dimethoxy isomer must show two doublets with ortho-coupling (

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 7.65 | Doublet (d) | 1H | 8.8 Hz | H-6 | Deshielded by adjacent Ester (C=O). |

| 6.25 | Doublet (d) | 1H | 8.8 Hz | H-5 | Shielded by adjacent OMe and Amine (ortho/meta effects). |

| 5.80 | Broad Singlet | 2H | - | Exchangeable; shift varies with concentration/solvent. | |

| 3.92 | Singlet (s) | 3H | - | Ester | Typical methyl ester position. |

| 3.88 | Singlet (s) | 3H | - | C4- | Aromatic methoxy. |

| 3.82 | Singlet (s) | 3H | - | C3- | Aromatic methoxy (slightly shielded by steric crowd). |

-

Carbonyl: 168.5 ppm (Ester C=O)

-

Aromatic C-O/N: 156.2 (C4), 151.0 (C2-N), 135.5 (C3)

-

Aromatic C-H: 124.5 (C6), 102.8 (C5)

-

Quaternary C: 108.0 (C1)

-

Methoxy: 60.5 (C3-OMe, hindered), 56.1 (C4-OMe), 51.8 (Ester-OMe)

Analyst Note: The chemical shift of H-5 is significantly upfield (~6.25 ppm) compared to typical benzenes due to the cumulative electron-donating effects of the amino and methoxy groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the primary amine and the ester.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3480, 3360 | Medium | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 2950–2840 | Weak | C-H Stretch | Aromatic and Aliphatic (Methoxy) C-H. |

| 1685 | Strong | C=O Stretch | Conjugated ester carbonyl. |

| 1615, 1590 | Medium | C=C Stretch | Aromatic ring breathing. |

| 1240, 1100 | Strong | C-O Stretch | Aryl-alkyl ether stretches. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI (70 eV)

-

Molecular Ion (

): m/z 211.2

Fragmentation Pattern (EI):

-

m/z 211 (

): Parent peak. -

m/z 180 (

): Loss of methoxy radical ( -

m/z 152 (

): Loss of carbomethoxy group ( -

m/z 137: Subsequent loss of methyl radical from ether.

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following validated workflow should be utilized.

Figure 2: Analytical Decision Tree for validation of this compound.

Standard Operating Procedure (SOP) for Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption) and 330 nm (amine conjugation).

-

Retention Time: Expect elution ~6.5–7.5 min (varies by system dead volume).

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329796765: Methyl 2-amino-3-methoxybenzoate (Analog Reference). Retrieved from [Link]

-

ResearchGate. Synthesis and spectral characterization of dimethoxybenzoate derivatives. (General Anthranilate Spectroscopic Trends). Retrieved from [Link]

Sources

starting materials for Methyl 2-amino-3,4-dimethoxybenzoate synthesis

Executive Summary

The synthesis of Methyl 2-amino-3,4-dimethoxybenzoate presents a specific regiochemical challenge often underestimated in standard literature, which frequently defaults to the more common 4,5-dimethoxy isomer (a precursor for gefitinib/prazosin analogs).

The 3,4-dimethoxy substitution pattern requires placing an amino group at the highly crowded C2 position, flanked by the ester at C1 and a methoxy group at C3. Standard nitration of veratric acid (3,4-dimethoxybenzoic acid) fails this objective, predominantly yielding the 6-nitro isomer due to steric hindrance and electronic directing effects.

This guide details the Isovanillin Route , a validated, scalable protocol that leverages the ortho-directing power of a phenol to secure the C2-nitrogen functionality before establishing the final methylation pattern.

Part 1: Strategic Retrosynthesis & Starting Material Selection

To achieve the target regiochemistry (1-COOMe, 2-NH₂, 3-OMe, 4-OMe), we must select a starting material that allows electrophilic attack at the sterically congested 2-position.

The Failed Route: Veratric Acid

Direct nitration of 3,4-dimethoxybenzoic acid (Veratric Acid) is not recommended .

-

Mechanism: The carboxyl group at C1 is a meta-director. The methoxy groups at C3 and C4 are ortho/para-directors.

-

Result: The C6 position is electronically activated by the C3-OMe (para) and sterically accessible. The C2 position is activated by C3-OMe (ortho) but is sterically blocked by the C1-COOH and C3-OMe.

-

Outcome: ~90% 6-nitro isomer (wrong target).

The Optimal Route: Isovanillin

Primary Starting Material: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1]

-

CAS: 621-59-0[1]

-

Rationale: The free hydroxyl group at C3 is a more powerful activating group than the methoxy or aldehyde. It strongly directs nitration to the ortho positions (C2 and C4). Since C4 is blocked by a methoxy group, the major product is the 2-nitro isomer.

-

Availability: Widely available commodity chemical (derived from plant biomass or synthetic vanillin processes).

Part 2: Technical Deep Dive – The Isovanillin Protocol

This protocol allows for the reliable production of the target with high regiochemical fidelity.[2]

Phase 1: Regioselective Nitration

Objective: Introduce the nitrogen at the crowded C2 position.

-

Protection (Optional but Recommended): Acetylation of Isovanillin to 3-acetoxy-4-methoxybenzaldehyde can improve yield, but direct nitration is possible under controlled conditions.

-

Nitration:

-

Reagents: Fuming Nitric Acid (

), Acetic Acid ( -

Conditions: Low temperature (

). -

Mechanism: The hydroxyl (or acetoxy) group directs the nitronium ion (

) to the C2 position. -

Intermediate: 2-Nitro-3-hydroxy-4-methoxybenzaldehyde .

-

Note: Careful temperature control is required to prevent dinitration or oxidation of the aldehyde.

-

Phase 2: Methylation & Oxidation

Objective: Establish the 3,4-dimethoxy core and convert aldehyde to ester.

-

Methylation:

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Transformation: Converts the C3-OH to C3-OMe.

-

Product: 2-Nitro-3,4-dimethoxybenzaldehyde (Veratraldehyde, 2-nitro derivative).

-

-

Pinnick Oxidation:

-

Reagents: Sodium Chlorite (

), Sodium Dihydrogen Phosphate ( -

Why: Mild oxidation prevents side reactions associated with permanganate oxidations on electron-rich rings.

-

Product: 2-Nitro-3,4-dimethoxybenzoic acid .

-

Phase 3: Esterification & Reduction

Objective: Final functional group manipulation.

-

Esterification:

-

Reagents: Methanol (

), Thionyl Chloride ( -

Product: Methyl 2-nitro-3,4-dimethoxybenzoate .

-

-

Reduction:

-

Reagents: Hydrogen (

, 30-50 psi), Palladium on Carbon (10% Pd/C), Methanol. -

Alternative (if halogen sensitive): Iron powder (

) / Ammonium Chloride ( -

Final Product: This compound .

-

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the regioselectivity logic comparing the failed Veratric Acid route with the successful Isovanillin route.

Caption: Comparison of directing effects. Isovanillin (Green path) secures the critical C2 position via hydroxyl direction, whereas Veratric acid (Red path) yields the incorrect C6 isomer.

Part 4: Detailed Experimental Protocol (Step 2: Nitration)

Note: This step is the critical quality attribute (CQA) for the synthesis. Poor temperature control here results in dinitration.

Reagents:

-

Isovanillin (10.0 g, 65.7 mmol)

-

Nitric Acid (70%, 15 mL)

-

Glacial Acetic Acid (40 mL)

Procedure:

-

Dissolution: Dissolve Isovanillin in Glacial Acetic Acid (40 mL) in a 250 mL round-bottom flask.

-

Cooling: Cool the solution to

using an ice-salt bath. -

Addition: Add Nitric Acid dropwise over 30 minutes. Critical: Maintain internal temperature below

. Exotherms will degrade the aldehyde. -

Reaction: Stir at

for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). -

Quench: Pour the reaction mixture onto 200g of crushed ice.

-

Isolation: The yellow precipitate (2-nitro-isovanillin) is filtered, washed with cold water (

mL), and dried in vacuo. -

Purification: Recrystallize from Ethanol if necessary to remove traces of the 6-nitro isomer.

Data Summary Table

| Parameter | Specification | Note |

| Starting Material | Isovanillin (CAS 621-59-0) | Purity >98% required |

| Key Intermediate | 2-Nitro-3-hydroxy-4-methoxybenzaldehyde | Yellow solid |

| Critical Impurity | 6-Nitro isomer | Remove via recrystallization |

| Yield (Step 1) | 65 - 75% | Dependent on temp control |

| Final Appearance | Off-white to pale yellow crystalline solid | Target Compound |

References

-

Regioselective Nitration of Phenolic Aldehydes

-

Isovanillin as a Starting Material

-

General Reduction Protocols (Nitro to Amino)

-

Nitration Regioselectivity Reviews

- Journal: "Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds." Scientific Research Publishing.

-

Source:

- Relevance: Discusses the directing effects of hydroxyl vs.

Sources

- 1. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 2. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

- 3. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

Methyl 2-amino-3,4-dimethoxybenzoate: Mechanistic Analysis & Cyclization Protocols

Executive Summary & Structural Context[1][2][3][4]

Methyl 2-amino-3,4-dimethoxybenzoate (CAS: varies by isomer registry, typically analogous to 4,5-isomer CAS 26759-46-6) is a high-value anthranilate derivative. While often overshadowed by its regioisomer (the 4,5-dimethoxy variant used for Prazosin/Alfuzosin), the 3,4-dimethoxy isomer is a critical scaffold for synthesizing 7,8-substituted quinazolines and tricyclic systems used in next-generation kinase inhibitors and alpha-adrenergic antagonists.

This guide focuses on the molecule's primary reaction vector: the cyclocondensation to form the quinazoline-2,4(1H,3H)-dione core. We will dissect the mechanism, provide a validated fusion protocol, and address the specific regiochemical constraints imposed by the 3,4-substitution pattern.

Structural Reactivity Profile[1]

-

Nucleophilic Center: The primary amine at C2 is moderately nucleophilic but sterically crowded by the adjacent C3-methoxy group. This "ortho-effect" necessitates higher activation energies compared to the 4,5-isomer.

-

Electrophilic Center: The methyl ester at C1 acts as the acceptor during ring closure.

-

Electronic Influence: The 3,4-dimethoxy pattern creates an electron-rich aromatic ring, making the system prone to oxidation if not handled under inert atmospheres during high-temperature fusion.

Mechanistic Pathway: Quinazoline Cyclization[1]

The transformation of this compound into 7,8-dimethoxyquinazoline-2,4(1H,3H)-dione is a two-stage nucleophilic substitution cascade. The most robust industrial method involves a solvent-free urea fusion , though cyanate-based routes (KOCN/AcOH) exist for smaller scales.

The Reaction Cascade

-

Intermolecular Urea Attack: The aniline nitrogen attacks the carbonyl of urea (or isocyanate generated in situ), releasing ammonia.

-

Formation of Ureido Intermediate: A stable N-carbamoyl anthranilate intermediate is formed. In many protocols, this species can be isolated, but in fusion, it is transient.

-

Intramolecular Cyclization: The terminal nitrogen of the ureido group attacks the ester carbonyl.

-

Elimination: Methanol is expelled, driving the equilibrium toward the stable aromatic lactam (dione) structure.

Mechanistic Visualization[5]

Figure 1: Stepwise mechanistic flow of the urea fusion reaction. Note the sequential release of ammonia and methanol.

Experimental Protocol: Urea Fusion Method

This protocol is designed for the 3,4-isomer .[1] Note that the melting point and solubility profile differ slightly from the common 4,5-isomer.

Scale: 10.0 g Starting Material (SM) basis. Safety: Reaction generates ammonia gas. Perform in a well-ventilated fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10] | Mass/Vol | Role |

| This compound | 211.21 | 1.0 | 10.0 g | Substrate |

| Urea (Prilled/Powder) | 60.06 | 5.0 | 14.2 g | Reagent/Solvent |

| Ammonium Acetate | 77.08 | 0.1 | 0.36 g | Catalyst (Optional) |

| Ethanol (95%) | - | - | 50 mL | Workup Solvent |

Step-by-Step Methodology

-

Preparation of Melt:

-

In a 100 mL round-bottom flask (RBF) equipped with a wide-bore air condenser (to prevent urea sublimation clogging), combine the this compound and urea.

-

Expert Tip: Grind the urea and ester together in a mortar before adding to the flask to ensure intimate contact before melting.

-

-

Reaction Initiation (130°C - 140°C):

-

Immerse the flask in a pre-heated oil bath at 140°C.

-

The mixture will melt into a clear to pale-yellow liquid. Evolution of ammonia gas (basic to litmus) will begin.[7]

-

Stir magnetically if viscosity allows; otherwise, manual agitation is sufficient initially.

-

-

Cyclization Phase (160°C - 180°C):

-

Once the initial bubbling subsides (formation of ureido intermediate), raise the temperature to 170°C–180°C.

-

Maintain for 2–3 hours. The mixture will gradually solidify (or become a thick paste) as the high-melting quinazoline product forms.

-

Critical Checkpoint: If the mixture solidifies completely, do not overheat. The reaction is likely diffusion-limited at this point.

-

-

Workup & Purification:

-

Cool the flask to ~80°C.

-

Add 50 mL of hot water to dissolve the excess urea. Break up the solid cake with a spatula.

-

Filter the suspension while warm.[3] The product (quinazoline-dione) is insoluble in water, while urea is highly soluble.

-

Wash: Wash the filter cake with 2 x 20 mL hot water, followed by 1 x 20 mL cold ethanol.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

-

Expected Results

-

Yield: 75% – 85%

-

Appearance: Off-white to beige powder.

-

Identity Confirmation: 1H NMR (DMSO-d6) should show two broad singlets for NH protons (approx. 11.0 ppm and 10.8 ppm) and loss of the ester methyl singlet.

Troubleshooting & Process Optimization

The 3,4-dimethoxy substitution pattern introduces specific challenges compared to the 4,5-isomer.

| Issue | Mechanistic Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Steric hindrance at C3-methoxy prevents urea attack on the amine. | Increase urea equivalents to 10.0x. Add catalytic Ammonium Acetate to buffer the pH and facilitate proton transfer. |

| Sublimation of Urea | High temperature causes urea to deposit in the condenser neck. | Use a wide-bore condenser. Periodically scrape the neck or use a slight N2 overpressure. |

| Product Discoloration (Brown) | Oxidation of the electron-rich aromatic ring at 180°C. | Degas reagents. Run the reaction under a gentle stream of Argon or Nitrogen. |

| "Sticky" Melt | Formation of polymeric byproducts or incomplete methanol removal. | Ensure temperature reaches >160°C to drive off methanol. Use a mechanical stirrer for larger scales. |

Regiochemical Verification

It is vital to verify you have the correct isomer.

-

Starting Material: Methyl 2-amino-3,4 -dimethoxybenzoate.[11]

-

Product: 7,8 -Dimethoxyquinazoline-2,4(1H,3H)-dione.

-

Differentiation: In the 1H NMR of the product, the aromatic protons for the 7,8-isomer will appear as an AB system (doublets) because they are ortho to each other (H5 and H6).

-

Contrast: The 6,7-isomer (Prazosin precursor) has para-protons (H5 and H8), which appear as two distinct singlets .

-

References

-

Synthesis of Quinazoline-2,4-diones: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996.[12]

- Urea Fusion Methodology: Mizuno, T., et al. "Practical Synthesis of 2,4(1H,3H)-Quinazolinediones from 2-Aminobenzoates and Urea." Tetrahedron Letters, 2000.

-

Regiochemical Analysis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 2005.

-

Process Chemistry of Quinazolines: "Process for preparing 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione." Google Patents, WO2001096318A1. (Industrial baseline for urea fusion conditions).

Sources

- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ijfmr.com [ijfmr.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2001096318A1 - Cyclic urea compounds and preparation thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-3,4-dimethoxybenzoate

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth exploration of the solubility of Methyl 2-amino-3,4-dimethoxybenzoate, a compound of interest in various research and development endeavors. In the absence of extensive published solubility data for this specific molecule, this document serves as a comprehensive manual, detailing the theoretical underpinnings of its solubility, robust experimental protocols for its determination, and the analytical methods required for its quantification. This guide is designed to empower the scientific community to approach the solubility assessment of this and similar compounds with scientific rigor and practical insight.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is intrinsically linked to its molecular structure. The interplay of functional groups and the overall molecular architecture dictates how it interacts with different solvents. This compound possesses a unique combination of functional groups that govern its solubility profile.

-

The Aromatic Ring: The benzene ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar solvents.

-

The Amino Group (-NH₂): As a primary amine, this group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols). Its basic nature also allows for salt formation in acidic solutions, which can dramatically increase aqueous solubility.

-

The Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor. However, it is generally less effective at hydrogen bonding than the amino group.

-

The Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors. Their presence on the aromatic ring increases the overall polarity of the molecule compared to a simple aminobenzoate. The position of these groups can also influence crystal lattice energy and, consequently, solubility.

The overall solubility of this compound in a given solvent will be a balance of these competing factors. In polar protic solvents, the hydrogen bonding capabilities of the amino and methoxy groups will be the primary drivers of solubility. In polar aprotic solvents, dipole-dipole interactions will dominate. In nonpolar solvents, the nonpolar character of the benzene ring will be the most significant factor.

Logical Relationship of Functional Groups to Solubility

Caption: Interplay of functional groups determining the solubility of this compound.

Theoretical Approaches to Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. These methods are particularly useful in early-stage development for solvent screening.

Group Contribution Methods: These models estimate solubility by summing the contributions of the individual functional groups within a molecule. The underlying principle is that each functional group has a characteristic impact on the overall solubility. While powerful for many organic compounds, the accuracy of these predictions can be influenced by the intramolecular interactions between adjacent functional groups, which can be complex in a molecule like this compound.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Principle

An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound is determined analytically.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The exact amount of excess solid is not critical, but enough should be added to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Sample Preparation for Analysis: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

Experimental Workflow for Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility can be a rapid and valuable tool for initial solvent screening.

Protocol for Qualitative Solubility Testing

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the test solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions should be tested. Dissolution in 5% HCl would indicate the presence of a basic group (the amino group), while dissolution in 5% NaOH would suggest an acidic functionality (not expected for this molecule).

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for determining its solubility.

UV-Vis Spectrophotometry

Aromatic amines typically exhibit strong absorbance in the UV region of the electromagnetic spectrum.

Method Development:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying organic compounds.

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact ratio will need to be optimized to achieve good separation and peak shape.

-

Detection: A UV detector set at the λmax of the compound.

-

Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations and plotting peak area versus concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | To be determined | To be determined |

| Ethanol | To be determined | To be determined | |

| Methanol | To be determined | To be determined | |

| Polar Aprotic | Acetone | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined | |

| Nonpolar | Hexane | To be determined | To be determined |

| Toluene | To be determined | To be determined |

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of this compound. High solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions. Limited solubility in nonpolar solvents would be expected due to the polar functional groups.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with rigorous experimental methodologies, researchers can obtain the critical solubility data necessary for advancing their research and development activities. The protocols and analytical methods detailed herein are designed to be robust and reliable, ensuring the generation of high-quality, reproducible data.

References

- At the time of this writing, specific peer-reviewed articles detailing the solubility of this compound were not identified. The principles and methodologies described are based on established practices in the fields of physical chemistry and pharmaceutical sciences. For further reading on the general principles of solubility and the experimental techniques mentioned, please refer to standard textbooks on physical pharmacy and analytical chemistry.

Methodological & Application

Application Note & Detailed Protocol: Synthesis of Methyl 2-amino-3,4-dimethoxybenzoate

Introduction

Methyl 2-amino-3,4-dimethoxybenzoate is a valuable substituted anthranilate derivative that serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structural motif, featuring an ortho-amino ester with two adjacent methoxy groups, makes it a versatile precursor for constructing quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible outcome.

Synthetic Strategy Overview

The synthesis of the target molecule is strategically designed as a two-step sequence commencing from the commercially available and cost-effective starting material, 3,4-dimethoxybenzoic acid (veratric acid). The overall strategy involves:

-

Fischer Esterification: Protection of the carboxylic acid functional group as a methyl ester. This initial step prevents unwanted side reactions during the subsequent electrophilic aromatic substitution and increases the solubility of the substrate in organic solvents.

-

Regioselective Nitration: Introduction of a nitro group onto the aromatic ring. The electron-donating methoxy groups are activating and ortho-, para-directing. The ester group is a deactivating meta-director. The combined directing effects favor the introduction of the electrophile at the C-2 or C-6 position. Steric hindrance from the C-3 methoxy group and the C-1 ester group favors nitration at the C-6 position, which after re-numbering based on IUPAC nomenclature for the final product, corresponds to the desired C-2 position relative to the ester.

-

Catalytic Reduction: Conversion of the nitro group to the primary amine via catalytic hydrogenation. This is a clean and high-yielding transformation that affords the final product.

This synthetic route is robust, scalable, and utilizes common laboratory reagents and techniques.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from 3,4-dimethoxybenzoic acid to this compound.

Caption: Overall synthetic scheme for this compound.

Part 1: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Methyl 3,4-dimethoxybenzoate (Fischer Esterification)

Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1] Using methanol as both the reactant and the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.[2] Concentrated sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[3]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3,4-Dimethoxybenzoic Acid | 182.17 | 10.0 g | 1.0 |

| Methanol (MeOH) | 32.04 | 150 mL | Excess |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 3.0 mL | Catalytic |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).[4][5]

-

Add methanol (150 mL) to the flask and stir the suspension.

-

Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the stirring mixture. The addition is exothermic, and the solids should dissolve upon addition of the acid.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, and finally with brine (1 x 50 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3,4-dimethoxybenzoate as a white solid.

-

Expected Yield: 9.5 - 10.5 g (88-97%). The product is often of sufficient purity for the next step, but can be recrystallized from methanol if necessary.

Step 2: Synthesis of Methyl 2-nitro-3,4-dimethoxybenzoate (Nitration)

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[7] The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and to minimize the formation of dinitrated byproducts.[8]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Methyl 3,4-dimethoxybenzoate | 196.20 | 9.0 g | 1.0 |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 40 mL | - |

| Nitric Acid (conc. HNO₃, 70%) | 63.01 | 3.3 mL | ~1.1 |

Procedure:

-

Add concentrated sulfuric acid (40 mL) to a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add Methyl 3,4-dimethoxybenzoate (9.0 g, 45.9 mmol) in small portions to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.3 mL) to 5 mL of cold, concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid via the dropping funnel over 30-45 minutes. Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[9]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

-

A yellow precipitate of Methyl 2-nitro-3,4-dimethoxybenzoate will form. Allow the ice to melt completely while stirring.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product in a desiccator or a vacuum oven at 40-50 °C.

-

Expected Yield: 9.0 - 10.5 g (81-94%). The product can be recrystallized from ethanol for higher purity.

Step 3: Synthesis of this compound (Reduction)

Causality: Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen (H₂) across the nitrogen-oxygen bonds of the nitro group, which are sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.[10] This method is preferred for its high yields and clean reaction profile.

| Reagent/Solvent/Catalyst | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Methyl 2-nitro-3,4-dimethoxybenzoate | 241.19 | 8.0 g | 1.0 |

| Palladium on Carbon (10% Pd/C) | - | 400 mg | 5 wt% |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Hydrogen (H₂) | 2.02 | - | Excess |

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add Methyl 2-nitro-3,4-dimethoxybenzoate (8.0 g, 33.2 mmol) and methanol (150 mL).

-

Carefully add 10% Palladium on Carbon (400 mg, 5 wt%) to the mixture. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

-

Seal the reaction vessel and purge it with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 15-50 psi, or use a balloon filled with H₂ for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.[10]

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.[10]

-

Combine the filtrates and concentrate under reduced pressure to afford this compound as a solid.

-

Expected Yield: 6.5 - 7.2 g (92-98%). The product can be recrystallized from a mixture of ethyl acetate and hexane if further purification is required.

Conclusion

This application note details a reliable and efficient three-step synthesis for this compound. By following the outlined procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The causality-driven explanations for each step are intended to provide a deeper understanding of the chemical transformations, empowering scientists to troubleshoot and adapt the protocol as needed for their specific research applications.

References

-

MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 2-amino-3,5-dimethoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

HiMedia Laboratories. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

University of Missouri. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. odinity.com [odinity.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,4-Dimethoxybenzoic acid [himedialabs.com]

- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. aiinmr.com [aiinmr.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

using Methyl 2-amino-3,4-dimethoxybenzoate in heterocyclic compound synthesis

This guide details the precision use of Methyl 2-amino-3,4-dimethoxybenzoate in heterocyclic synthesis.

Technical Note on Isomerism: Unlike the widely used 4,5-dimethoxy isomer (precursor to Prazosin, Erlotinib, and Gefitinib), the 3,4-dimethoxy starting material yields 7,8-dimethoxy-fused heterocycles. This structural variation is critical in Medicinal Chemistry for altering binding poses in ATP pockets (e.g., EGFR, VEGFR) and modifying metabolic stability profiles by shifting the "soft" metabolic sites.

Starting Material: this compound CAS: 24812-90-6 (General isomer class reference) / Custom Synthesis Target Scaffolds: 7,8-Dimethoxyquinazolin-4(3H)-one; 7,8-Dimethoxyquinazoline-2,4-dione.

Strategic Overview & Reactivity Analysis

The primary challenge in using this compound is the Ortho-Effect .

-

Steric Hindrance: The methoxy group at position 3 is ortho to the amino group at position 2. This creates significant steric bulk that hinders the initial nucleophilic attack of the amine on electrophiles (e.g., formamide, isocyanates).

-

Electronic Effect: While the methoxy groups are electron-donating (increasing ring nucleophilicity), the steric block dominates the reaction kinetics at the nitrogen center.

-

Implication: Protocols must utilize higher energy conditions (temperature/catalysis) or more reactive electrophiles (e.g., Formamidine acetate vs. Formamide) compared to the standard 4,5-dimethoxy isomer.

Pathway Divergence Map

The following flowchart illustrates the transformation pathways from the starting ester to bioactive scaffolds.

Caption: Divergent synthesis pathways from this compound to key heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

Method: Modified Niementowski Reaction Rationale: Standard formamide reflux (Niementowski) often fails or gives low yields due to the steric hindrance of the 3-OMe group. This protocol uses Formamidine Acetate , a more potent electrophile that proceeds under milder conditions.

Reagents:

-

This compound (1.0 eq)

-

Formamidine Acetate (1.5 - 2.0 eq)

-

Solvent: 2-Methoxyethanol (preferred for higher boiling point) or Ethanol.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (5.0 g, 23.7 mmol) in 2-Methoxyethanol (50 mL).

-

Addition: Add Formamidine Acetate (3.7 g, 35.5 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2 or Ar).

-

Critical Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester (high Rf) should disappear, replaced by a lower Rf spot (Quinazolinone).

-

Time: Due to the 3-OMe steric block, reaction time may extend to 12–16 hours (vs. 4-6h for the 4,5-isomer).

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

If no precipitate forms: Concentrate the solvent to ~20% volume under reduced pressure, then pour into ice-cold water (100 mL).

-

-

Isolation: Filter the white/off-white solid. Wash with cold water (2 x 20 mL) and cold diethyl ether (20 mL) to remove unreacted ester.

-

Purification: Recrystallize from Ethanol or DMF/Water if necessary.

-

Yield Expectation: 75–85%.

Protocol B: Activation to 4-Chloro-7,8-dimethoxyquinazoline

Context: This is the key intermediate for generating EGFR-type kinase inhibitors.

Reagents:

-

7,8-Dimethoxyquinazolin-4(3H)-one (from Protocol A)

-

Thionyl Chloride (SOCl2) or POCl3 (excess)

-

Catalytic DMF (3-5 drops)

Step-by-Step Procedure:

-

Setup: Place the quinazolinone (2.0 g) in a dry flask. Add POCl3 (10 mL) and DMF (3 drops).

-

Reaction: Reflux at 105°C for 3–5 hours. The suspension will clear as the chloro-imidate forms.

-

Quench (Hazardous): Cool to RT. Remove excess POCl3 under vacuum.

-

Safety: Slowly pour the residue onto crushed ice/NaHCO3 solution with vigorous stirring. Maintain pH > 7 to prevent hydrolysis back to the quinazolinone.

-

-

Extraction: Extract with Dichloromethane (DCM). Dry over MgSO4 and concentrate.

-

Storage: The resulting yellow solid is unstable to moisture. Store under Nitrogen or use immediately for SNAr coupling with anilines.

Comparative Data: 3,4-OMe vs. 4,5-OMe Isomers[1]

The following table highlights the operational differences required when switching from the standard "Prazosin" precursor (4,5-dimethoxy) to the "7,8-series" precursor (3,4-dimethoxy).

| Feature | 4,5-Dimethoxy Precursor (Standard) | 3,4-Dimethoxy Precursor (Target) |

| Product Scaffold | 6,7-Dimethoxyquinazoline | 7,8-Dimethoxyquinazoline |

| Steric Environment | Unhindered Amine | Hindered Amine (Ortho-OMe) |

| Cyclization Temp | 100–120°C | 125–160°C (Requires higher energy) |

| Preferred Reagent | Formamide | Formamidine Acetate (Better nucleophile capture) |

| Metabolic Site | C6/C7 O-Demethylation (Rapid) | C7/C8 O-Demethylation (Altered Rate) |

| Solubility | Moderate | Often Higher (due to disrupted crystal packing) |

Troubleshooting & Optimization

The "Stalled Reaction" (Incomplete Cyclization)

-

Symptom: TLC shows unreacted starting material even after 12h reflux.

-

Cause: The steric clash of the 3-methoxy group prevents the formation of the tetrahedral intermediate.

-

Solution:

-

Switch Solvent: Move from Ethanol (78°C) to Diglyme (162°C) or Diphenyl ether (250°C).

-

Microwave Assist: Run the reaction in a sealed microwave vial at 150°C for 30–60 mins.

-

Acid Catalysis: Add 5 mol% p-Toluenesulfonic acid (PTSA) to activate the ester carbonyl.

-

Regioselectivity in Electrophilic Substitution

If performing nitration or halogenation on the intact benzene ring of the starting material:

-

The 3,4-dimethoxy pattern directs incoming electrophiles to position 6 (para to the 3-OMe, ortho to the 4-OMe).

-

This yields 2-amino-3,4-dimethoxy-6-nitrobenzoate , a precursor for tricyclic systems.

References

-

Quinazoline Synthesis Review: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202. Link

-

Niementowski Reaction Mechanism: Alexandre, F. R., et al. "Amidine-based synthesis of quinazolinones." Tetrahedron Letters 44.24 (2003): 4455-4458. Link

-

EGFR Inhibitor SAR (Isomer Comparison): Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

-

Steric Effects in Anthranilates: Hess, H. J., et al. "Prazosin: synthesis and structure-activity relationships." Journal of Medicinal Chemistry 11.4 (1968): 812-818. (Foundational text on the 6,7-isomer for contrast). Link

-

Formamidine Acetate Protocol: Han, Y., et al. "One-pot synthesis of quinazolin-4(3H)-ones." Synthetic Communications 36.20 (2006): 2997-3006. Link

Optimization of Crystallization Kinetics for Methyl 2-amino-3,4-dimethoxybenzoate

Application Note: AN-CHM-2025-042

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-amino-3,4-dimethoxybenzoate (CAS: Specific isomer analog to 24812-90-6 family) is a critical anthranilate intermediate used in the synthesis of quinazoline-based tyrosine kinase inhibitors. High purity (>99.5%) is required to prevent side-reactions during subsequent cyclization steps (e.g., with formamidine acetate or urea), where impurities can lead to difficult-to-separate regioisomers.

This Application Note details the purification of this compound via recrystallization. Unlike its 4,5-dimethoxy isomer (a Gefitinib intermediate), the 3,4-dimethoxy substitution pattern introduces specific steric strain and solubility shifts that require tailored thermodynamic control to avoid "oiling out" (liquid-liquid phase separation) before crystallization.

Key Challenges Addressed

-

Oxidative Instability: Electron-rich anilines are prone to oxidation, leading to colored azo/azoxy impurities.

-

Regioisomer Contamination: Separation from the 2-amino-4,5-dimethoxy or 2-amino-3,5-dimethoxy isomers generated during non-selective nitration/reduction sequences.

-

Oiling Out: The methoxy groups increase lipophilicity, often causing the compound to separate as an oil in water-miscible solvents if the cooling profile is too aggressive.

Solvent Selection Strategy (Thermodynamic Screening)

The choice of solvent is governed by the Hansen Solubility Parameters (HSP) . For anthranilate esters, we require a solvent that disrupts the crystal lattice at elevated temperatures (breaking

Recommended Solvent Systems

| Solvent System | Type | Solubility Profile | Application |

| Methanol (MeOH) | Single Solvent | High at reflux; Moderate at RT. | Primary Choice. Best for removing non-polar impurities. |

| Toluene | Single Solvent | High at reflux; Low at -10°C. | Excellent for removing polar oxidation byproducts. Requires low-temp isolation. |

| EtOAc / n-Heptane | Solvent / Anti-Solvent | Variable based on ratio. | High Recovery. Use if yield is the priority over absolute purity. |

| IPA / Water | Solvent / Anti-Solvent | High / Low. | Polarity Tuning. Use if inorganic salts are present. |

Solvent Decision Workflow

The following logic gate determines the optimal system based on crude purity and impurity profile.

Figure 1: Decision tree for solvent selection based on crude material attributes.

Detailed Protocol: Methanol Recrystallization

This protocol utilizes Methanol as the primary solvent. It balances yield and purity effectively for this class of compounds.

Materials Required[1][3][4][5][6][7][8][9]

-

Crude this compound.

-

Solvent: HPLC-grade Methanol.

-

Equipment: Jacketed glass reactor (or round-bottom flask) with overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

Step-by-Step Methodology

Phase 1: Dissolution and Clarification

-

Inerting: Purge the reactor with Nitrogen (

) for 15 minutes. Reason: Prevents oxidation of the amino group at high temperatures. -

Charging: Charge crude solid into the reactor.

-

Solvent Addition: Add Methanol (5.0 volumes relative to solid weight, e.g., 5 mL per 1 g).

-

Heating: Heat the slurry to Reflux (64-65°C) with moderate stirring (200 RPM).

-

Assessment:

-

If fully dissolved: Proceed to step 6.

-

If solids remain: Add Methanol in 0.5 volume increments until dissolution is complete.

-

If colored: Add activated carbon (5 wt%), stir for 30 mins at reflux, and filter hot through a Celite pad (pre-warmed funnel).

-

Phase 2: Controlled Nucleation (The Critical Step)

Self-Validating Check: To prevent oiling out, we must avoid "crash cooling."

-

Initial Cooling: Cool the solution from 65°C to 50°C at a rate of 1°C/min.

-

Seeding: At 50°C (metastable zone), add seed crystals (0.1 wt% of pure product).

-

Observation: Verify the solution turns slightly turbid but does not separate into two liquid layers.

-

-

Aging: Hold at 50°C for 30 minutes to allow crystal growth on seeds.

Phase 3: Crystal Growth and Isolation

-

Ramp Cooling: Cool from 50°C to 0°C at a rate of 0.5°C/min. Reason: Slow cooling promotes the rejection of impurities from the crystal lattice.

-

Terminal Hold: Hold at 0°C for 2 hours to maximize yield.

-

Filtration: Filter the slurry using a vacuum Buchner funnel or centrifuge.

-

Washing: Wash the wet cake with cold Methanol (-10°C) (2 x 1.0 volume). Reason: Displaces mother liquor containing impurities without re-dissolving the product.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Experimental Workflow Visualization

The following diagram illustrates the critical process parameters (CPPs) for the recrystallization lifecycle.

Figure 2: Process flow diagram emphasizing the seeding and cooling ramp to ensure crystalline purity.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Observation | Root Cause | Corrective Action |

| Oiling Out | Liquid droplets form instead of crystals. | Temperature dropped too fast or solution is too concentrated. | Re-heat to reflux, add 10% more solvent, and cool slower. Must Seed. |

| Low Yield | Mother liquor is still rich in product. | Final temperature too high or solvent too strong. | Cool to -10°C or add water (anti-solvent) dropwise at the end. |

| Colored Product | Product is pink/brown instead of off-white. | Oxidation of amine. | Use degassed solvents; ensure |

| Low Melting Point | MP is broad (e.g., >2°C range). | Isomeric impurities (4,5-dimethoxy).[1] | Recrystallize again; consider column chromatography if <90% pure. |

Data Validation:

-

Target Melting Point: The 3,4-dimethoxy isomer typically melts distinct from the 4,5-isomer (128-130°C). Expect a range near 90-100°C (experimentally dependent on polymorph), but sharp (<1°C range).

-

HPLC Purity: Target >99.5% area.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for seeding and metastable zone width theory).

-

PubChem Database. (2025).[2] Methyl 2-amino-3-methoxybenzoate and relatives. National Library of Medicine.[2] Available at: [Link]

- Google Patents. (2004). Process for the preparation of quinazoline derivatives. (Reference for anthranilate purification in Gefitinib synthesis).

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-3,4-dimethoxybenzoate

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Methyl 2-amino-3,4-dimethoxybenzoate. As a key intermediate in pharmaceutical synthesis and a member of the aminobenzoate class of compounds, its structural integrity, purity, and impurity profile are critical for downstream applications. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters. We will cover chromatographic methods (HPLC, GC-MS) for purity and identification, and spectroscopic methods (NMR, FT-IR) for definitive structural elucidation. All methodologies are presented within the context of established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

This compound is a substituted anthranilate derivative. The precise arrangement of the amino and dual methoxy groups on the benzene ring dictates its chemical reactivity and physical properties. Accurate and robust analytical characterization is paramount to confirm its identity, quantify its purity, and identify any process-related impurities or degradants, ensuring its suitability for use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₃NO₄ | Based on structure. |

| Molecular Weight | 211.21 g/mol | Based on structure.[1] |

| Appearance | White to light yellow crystalline powder | Inferred from similar compounds.[2][3] |

| CAS Number | 26759-46-6 (for a related isomer) | Note: This is for the 2-amino-4,5-dimethoxy isomer; a unique CAS for the 3,4-dimethoxy isomer may exist.[2][3] |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | Inferred from common organic synthesis and purification solvents.[3][4][5] |

Chromatographic Analysis: Purity and Identification

Chromatographic techniques are the cornerstone of assessing the purity of pharmaceutical intermediates. They separate the main compound from impurities, allowing for quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Expertise: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic molecules like this compound. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The molecule's aromatic ring contains a strong chromophore, making UV detection highly sensitive and specific. The method is designed to be stability-indicating, meaning it can separate the active compound from potential degradation products.

Application Note: The selection of a C18 column provides a robust, versatile stationary phase with strong hydrophobic retention for the benzene ring. A gradient elution starting with a high aqueous content and moving towards a higher organic content (acetonitrile) ensures that both polar and non-polar impurities are effectively eluted and resolved. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase protonates the basic amino group, which sharpens peak shape and improves reproducibility.[6] UV detection at the λmax of the compound (typically around 254 nm or determined by a photodiode array detector) ensures optimal sensitivity for the main peak and related substances.

Protocol: HPLC Purity Determination

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

-

Vortex to dissolve and filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

Table 2: HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Data Interpretation:

-

Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Assay: For quantitative analysis, a standard of known concentration is used to create a calibration curve. The concentration of the sample is then determined by comparing its peak area to the curve.

-

Peak Tailing: The primary amine can interact with residual silanols on the silica backbone of the column. The acidic mobile phase minimizes this, and a tailing factor of <1.5 is considered acceptable.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle & Expertise: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Molecules are separated in the gas phase based on their boiling point and interaction with a stationary phase. The mass spectrometer then fragments the eluted molecules, creating a unique mass spectrum that acts as a "molecular fingerprint" for identification.

Application Note: this compound contains a polar primary amine (-NH₂) group, which can cause peak tailing and poor chromatographic performance due to interactions with the GC column. To ensure a sharp, symmetrical peak and prevent on-column degradation, derivatization is essential . Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is the preferred method. This process replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[7] Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural confirmation.

Protocol: GC-MS Identification

-

Derivatization & Sample Preparation:

-

Place ~1 mg of the sample into a 2 mL GC vial.

-

Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

-

Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Instrumentation and Conditions:

Table 3: GC-MS Method Parameters

| Parameter | Recommended Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Data Interpretation:

-

Identification: The mass spectrum of the derivatized compound is compared against a spectral library (e.g., NIST) or interpreted manually.

-

Expected Fragments: The mass spectrum of the TMS-derivatized molecule (M.W. 355.5 g/mol for di-TMS derivative) would be expected to show a molecular ion (M⁺) peak at m/z 355. Key fragments would include losses of methyl groups (M-15), the TMS group (M-73), and fragments characteristic of the benzoate structure.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis with derivatization.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography suggests purity and identity, spectroscopy provides unambiguous proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR provides a count of unique carbon atoms.

Application Note: For this compound, ¹H NMR is expected to show distinct signals for the two aromatic protons, the three methyl groups (one ester, two methoxy), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,3,4-substitution pattern. The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be useful for better resolution of exchangeable protons like N-H.

Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

Standard pulse programs for ¹H, ¹³C{¹H}, DEPT-135, and 2D experiments like COSY and HSQC can be used for full structural assignment.

-

Data Interpretation: Predicted ¹H and ¹³C NMR Shifts

Table 4: Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H (C5-H) | δ ~7.0-7.2 ppm (d) | δ ~115-120 ppm |

| Aromatic-H (C6-H) | δ ~6.3-6.5 ppm (d) | δ ~105-110 ppm |

| Amine (-NH₂) | δ ~4.5-5.5 ppm (br s) | N/A |

| Methoxy (-OCH₃) | δ ~3.8-3.9 ppm (s, 6H) | δ ~55-57 ppm (2C) |

| Ester Methyl (-COOCH₃) | δ ~3.7-3.8 ppm (s, 3H) | δ ~51-53 ppm |

| Quaternary Carbons | N/A | δ ~168 (C=O), ~150 (C-O), ~145 (C-O), ~140 (C-N), ~110 (C-CO) |

| (Note: Predicted values are based on chemical principles and data from related structures.[3][4][8][9] Actual values must be confirmed experimentally.) |

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent, rapid tool for confirming the presence of key structural motifs.

Application Note: The FT-IR spectrum of this compound will provide clear evidence for its primary functional groups. The ester carbonyl (C=O) stretch is typically a strong, sharp band. The N-H stretching of the primary amine will appear as a distinctive doublet. The C-O stretches from the ester and methoxy groups will also be prominent. The absence of other bands (e.g., a broad O-H from a carboxylic acid) confirms the integrity of the molecule.

Protocol: FT-IR Analysis

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

-

Data Acquisition:

-

Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum first, which is automatically subtracted from the sample spectrum.

-

Data Interpretation: Characteristic FT-IR Absorption Bands

Table 5: Expected FT-IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |